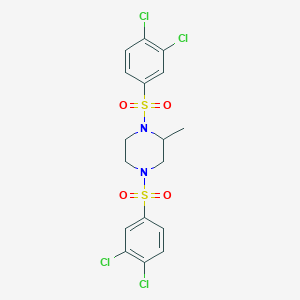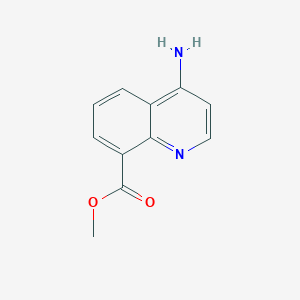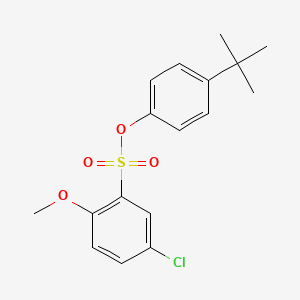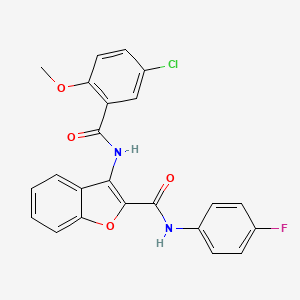
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine is a chemical compound characterized by its unique structure, which includes two 3,4-dichlorobenzenesulfonyl groups attached to a 2-methylpiperazine core
Méthodes De Préparation
The synthesis of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Analyse Des Réactions Chimiques
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with protein function or cell membrane integrity.
Comparaison Avec Des Composés Similaires
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can be compared with other similar compounds, such as:
1,4-Bis(3,4-dichlorobenzenesulfonyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine: Has a different substitution pattern on the benzene ring, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C17H16Cl4N2O4S2 |
|---|---|
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
1,4-bis[(3,4-dichlorophenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C17H16Cl4N2O4S2/c1-11-10-22(28(24,25)12-2-4-14(18)16(20)8-12)6-7-23(11)29(26,27)13-3-5-15(19)17(21)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Clé InChI |
GDIGXRIUFBGVIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)
![(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12346300.png)

![Ethyl 3-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346330.png)
![Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346332.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)

![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)

![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)
